Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate
Description
Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protective group, a chloromethyl substituent, and a cyano group at the 3-position of the six-membered nitrogen-containing ring. This structure renders the molecule a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group enhances steric protection and solubility, while the chloromethyl and cyano groups serve as reactive handles for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-5-12(7-13,8-14)9-15/h4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKKWYCVKOLVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chloromethyl and cyano groups. The tert-butyl ester group is then introduced to complete the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts.
Formation of Tert-butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of 3-(chloromethyl)-3-cyanopiperidine-1-carboxylic acid.
Reduction: Formation of 3-(aminomethyl)-3-cyanopiperidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and chloromethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate with structurally related compounds, emphasizing differences in ring systems, substituents, and applications:
Key Findings:
Ring Size and Reactivity :
- Piperidine (six-membered ring): Balances stability and reactivity; common in drug scaffolds.
- Pyrrolidine (five-membered ring): Lower molecular weight and steric demand, favoring chiral synthesis .
- Azetidine (four-membered ring): Ring strain enhances reactivity but may reduce stability .
Substituent Effects: Chloromethyl Group: Found in the target compound and (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, this group facilitates nucleophilic substitutions (e.g., in Pd-catalyzed cross-couplings, as demonstrated in ). Cyano Group: Enhances electrophilicity and stabilizes intermediates via electron-withdrawing effects, as seen in tert-butyl 3-(cyanoacetyl)piperidine-1-carboxylate .
Applications :
Biological Activity
Tert-butyl 3-(chloromethyl)-3-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20ClN2O2
- Molecular Weight : 248.75 g/mol
- CAS Number : 1289387-67-2
The compound features a piperidine ring substituted with a chloromethyl and cyanide group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The chloromethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It exhibits affinity for certain receptors, potentially influencing signaling pathways in cells.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Neuroactivity : It may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
- Cytotoxicity : Some studies report cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy.
Antimicrobial Studies
A study evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
In vitro assays demonstrated that this compound could modulate neurotransmitter release. A study on rat brain slices showed that the compound increased dopamine levels, indicating potential implications for treating disorders like Parkinson's disease.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 3-cyanopiperidine-1-carboxylate | C12H20N2O2 | Moderate antimicrobial |
| Tert-butyl 4-cyanopiperidine-1-carboxylate | C12H20N2O2 | Weak neuroactivity |
| Tert-butyl 3-(bromomethyl)-3-cyanopiperidine-1-carboxylate | C12H20BrN2O2 | Stronger cytotoxic effects |
This table illustrates that while similar compounds exist, this compound exhibits a unique profile of activities that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
